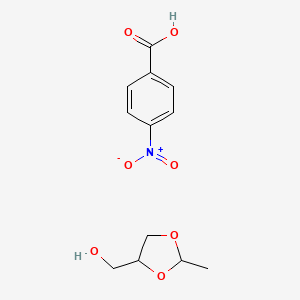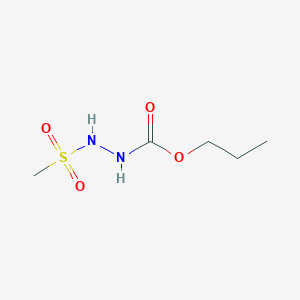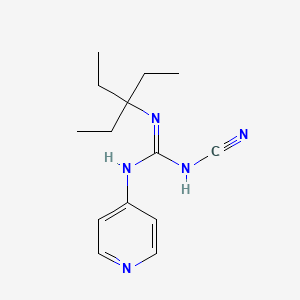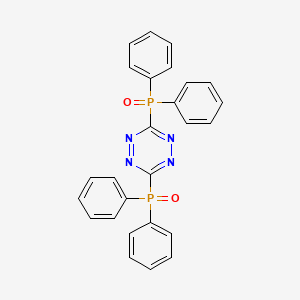
4-Nitrobenzoic acid--(2-methyl-1,3-dioxolan-4-yl)methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol (1/1) is an organic compound that combines the structural features of 4-nitrobenzoic acid and 2-methyl-1,3-dioxolan-4-ylmethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzoic acid typically involves the nitration of benzoic acid, followed by oxidation. For example, the methyl group of methylbenzene directs nitration preferentially to the 4 position, and subsequent oxidation with chromic acid yields 4-nitrobenzoic acid . The preparation of 2-methyl-1,3-dioxolan-4-ylmethanol can involve the reaction of glyceraldehyde acetonide with appropriate reagents .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield 4-aminobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: Compounds derived from 4-nitrobenzoic acid are used in the synthesis of anesthetics like procaine.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for 4-nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol would depend on its specific application. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways targeted by the final drug product. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: A precursor to 4-aminobenzoic acid, used in the synthesis of anesthetics.
2-Methyl-1,3-dioxolan-4-ylmethanol: Used in the synthesis of various organic compounds.
Uniqueness
4-Nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol is unique due to the combination of the nitrobenzoic acid and dioxolane moieties, which may confer unique chemical and biological properties not found in the individual components.
Eigenschaften
CAS-Nummer |
58006-17-0 |
|---|---|
Molekularformel |
C12H15NO7 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
(2-methyl-1,3-dioxolan-4-yl)methanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C5H10O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-4-7-3-5(2-6)8-4/h1-4H,(H,9,10);4-6H,2-3H2,1H3 |
InChI-Schlüssel |
VKLYFUALXQHECJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCC(O1)CO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)



![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)

![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)


